molecular formula C10H20O2 B085589 Hydroxycitronellal CAS No. 107-75-5

Hydroxycitronellal

Cat. No.: B085589
CAS No.: 107-75-5
M. Wt: 172.26 g/mol
InChI Key: WPFVBOQKRVRMJB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Hydroxycitronellal plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. These interactions often involve the oxidation of this compound, leading to its conversion into more polar metabolites that can be easily excreted from the body . Additionally, this compound can bind to certain receptor proteins, influencing cellular signaling pathways and metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). These interactions can lead to changes in gene expression and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain contexts . Furthermore, it can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding to receptor proteins, such as GPCRs, which triggers a cascade of intracellular signaling events. This binding can lead to the activation or inhibition of downstream signaling pathways, ultimately affecting gene expression and cellular function . This compound can also inhibit or activate specific enzymes, thereby modulating biochemical reactions within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions such as exposure to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been found to have minimal toxic effects and can even exhibit beneficial properties, such as anti-inflammatory effects . At high doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of dosage in the application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of this compound, converting it into more hydrophilic metabolites that can be readily excreted . This metabolic process is crucial for the detoxification and elimination of this compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, such as the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism. The distribution of this compound within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and activity.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It is often found in the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism . Additionally, this compound can be targeted to specific organelles through post-translational modifications or targeting signals. These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes.

Preparation Methods

Hydroxycitronellal can be synthesized through various methods. One common synthetic route involves the hydration of citronellal. This process typically involves the use of a metal coordination catalyst, where citronellal and water undergo a direct hydration reaction . Another method involves heating hydroxycitronellol at temperatures above 100°C in the presence of oxygen and a catalyst chosen from Group 1-B metals of the Periodic System . Industrial production methods often utilize these synthetic routes to produce this compound on a large scale.

Chemical Reactions Analysis

Hydroxycitronellal undergoes several types of chemical reactions, including oxidation and reduction. In oxidation reactions, this compound can be converted to 7-hydroxycitronellylic acid . In reduction reactions, it can be reduced to 7-hydroxycitronellol . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are 7-hydroxycitronellylic acid and 7-hydroxycitronellol, respectively .

Properties

IUPAC Name

7-hydroxy-3,7-dimethyloctanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-9(6-8-11)5-4-7-10(2,3)12/h8-9,12H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFVBOQKRVRMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042232
Record name Hydroxycitronellal
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Sigma-Aldrich MSDS], colourless liquid with sweet floral lily-like odour
Record name Octanal, 7-hydroxy-3,7-dimethyl-
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Record name Hydroxycitronellal
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Record name Hydroxycitronellal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/466/
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Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name 7-Hydroxy-3,7-dimethyloctanal
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Solubility

slightly, slightly soluble in water; soluble in alcohol, propylene glycol, and oils; insoluble in glycerol, 1 ml in 1 ml 50% alcohol (in ethanol)
Record name 7-Hydroxy-3,7-dimethyloctanal
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Record name Hydroxycitronellal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.918-0.923
Record name Hydroxycitronellal
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CAS No.

107-75-5
Record name Hydroxycitronellal
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Record name Hydroxycitronellal
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Record name Hydroxycitronellal
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Record name Octanal, 7-hydroxy-3,7-dimethyl-
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Record name Hydroxycitronellal
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Record name HYDROXYCITRONELLAL
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Record name 7-Hydroxy-3,7-dimethyloctanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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